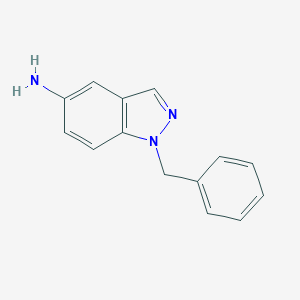

1-Benzyl-1H-indazol-5-amine

概要

説明

1-Benzyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Indazole derivatives, the family to which this compound belongs, have been found to interact with a wide variety of biological targets . These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . Another derivative was found to have potent inhibitory activities on protein kinase B/Akt .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

Pharmacokinetics

The compound’s molecular weight is 22328 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Benzyl-1H-indazol-5-ylamine, it is recommended to avoid dust formation and to ensure adequate ventilation . The compound should be stored in a refrigerated environment .

生化学分析

Biochemical Properties

For instance, some indazole derivatives have shown potential as sGC activators .

Cellular Effects

Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

生物活性

1-Benzyl-1H-indazol-5-amine is a compound belonging to the indazole family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₃N₃, featuring a benzyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the indazole ring. This specific substitution pattern significantly influences its biological activity compared to other indazole derivatives.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), both of which are critical in neurological disorders and cancer treatment .

- Cell Cycle Arrest : Studies indicate that indazole derivatives can block cell growth in neoplastic cell lines, particularly by inducing G0–G1 phase arrest .

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Biological Activities

Research highlights several notable biological activities associated with this compound:

- Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anti-proliferative activity .

- Anti-inflammatory Effects : Indazole derivatives, including this compound, have been reported to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| This compound | Indazole derivative | Antitumor | Benzyl substitution enhances activity |

| 3-Arylindazole | Aryl-substituted indazole | Anticancer | Substituted at the 3-position |

| 2-Aminobenzimidazole | Benzimidazole | Antiparasitic | Contains a benzimidazole framework |

| N-(4-pyridinyl)indazole derivatives | Indazole derivative | Kinase inhibition | Pyridine ring substitution |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. A prominent study demonstrated that this compound not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner in K562 cells . The findings suggest that modifications to the indazole structure could lead to enhanced anticancer efficacy.

Another study highlighted the potential for these compounds to serve as scaffolds for developing low-toxicity anticancer agents. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the indazole ring could significantly affect biological activity, emphasizing the importance of molecular design in drug development .

科学的研究の応用

Biological Activities

1-Benzyl-1H-indazol-5-amine exhibits a range of biological activities that are being actively researched:

Antitumor Activity

Research indicates that derivatives of indazole, including this compound, have shown promising antitumor activity. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, including Akt, which plays a crucial role in cancer signaling pathways. The molecular docking studies reveal that it effectively binds to the active sites of these enzymes, leading to significant inhibitory effects .

Antifungal Properties

Recent evaluations have highlighted its antifungal activity against Candida species. Compounds structurally related to this compound have demonstrated effectiveness in inhibiting growth in various Candida strains, suggesting its potential as an antifungal agent .

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized a series of indazole derivatives and evaluated their anticancer properties. The study found that this compound exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antitumor effects .

Case Study 2: Kinase Inhibition

A study conducted by Shokat et al. explored the structure-activity relationship of indazole derivatives as kinase inhibitors. The findings revealed that this compound selectively inhibits mutant forms of Akt with high potency while sparing wild-type forms, making it a valuable tool for studying specific kinase functions in cancer biology .

特性

IUPAC Name |

1-benzylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSMTPKYUILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178558 | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23856-21-5 | |

| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。